Product packaging for 2-(2-Methoxy-5-methylphenyl)phenol(Cat. No.:CAS No. 1255636-61-3)

2-(2-Methoxy-5-methylphenyl)phenol

Cat. No.: B3059755
CAS No.: 1255636-61-3
M. Wt: 214.26 g/mol
InChI Key: OYZZKKKQIPWXFT-UHFFFAOYSA-N
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Description

Position within Biphenyl (B1667301) and Substituted Phenolic Frameworks

From a structural standpoint, 2-(2-Methoxy-5-methylphenyl)phenol belongs to two important classes of organic compounds: biphenyls and substituted phenols. Biphenyls consist of two connected phenyl rings and serve as foundational structures for many complex molecules. nih.govresearchgate.net The linkage between the rings can be manipulated to create a wide array of spatial arrangements of functional groups. nih.gov

Phenols, characterized by a hydroxyl group attached to a benzene (B151609) ring, are another crucial class of compounds. wikipedia.org The hydroxyl group significantly influences the reactivity of the aromatic ring. In the case of this compound, the presence of the methoxy (B1213986) and methyl groups further modifies its electronic and steric properties. These substituents on the phenolic ring play a key role in directing its chemical behavior and potential applications. ontosight.ai

Significance as a Core Structural Motif in Advanced Synthesis and Material Science

The unique structure of this compound makes it a significant building block in advanced synthesis and material science. Its bifunctional nature, possessing both a biphenyl backbone and reactive phenolic and methoxy groups, allows for its use as a versatile intermediate in the creation of more complex molecules. ontosight.ai

In the realm of material science, biphenyl structures are integral to the development of liquid crystals, polymers, and other advanced materials. The specific substitutions on the phenyl rings of this compound can be tailored to fine-tune the properties of these materials. For instance, the arrangement of substituents on a biphenyl platform can influence the rotational energy barriers, which is a critical factor in the design of chiral catalysts for polymerization reactions. acs.org

Current Research Landscape

The current research landscape for this compound and related substituted biphenyl and phenolic compounds is active and diverse. Scientists are exploring their potential in various areas, including:

Catalysis: Researchers are designing and synthesizing chiral catalysts based on substituted biphenyl scaffolds for asymmetric catalysis, which is crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. acs.org

Medicinal Chemistry: Phenolic compounds are known to exhibit a range of biological activities. smolecule.com Studies have investigated the antioxidant and anti-inflammatory properties of 2-methoxyphenol derivatives. researchgate.net

Organic Synthesis: The development of efficient synthetic methods for creating substituted biphenyls remains an area of interest, as these compounds are valuable precursors for a wide range of organic molecules. nih.gov

Interactive Data Table: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₁₂O₂ chemicalbook.com
Molecular Weight200.23 g/mol chemicalbook.com
CAS Number37055-80-4 chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O2 B3059755 2-(2-Methoxy-5-methylphenyl)phenol CAS No. 1255636-61-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxy-5-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-7-8-14(16-2)12(9-10)11-5-3-4-6-13(11)15/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZZKKKQIPWXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609882
Record name 2'-Methoxy-5'-methyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255636-61-3
Record name 2'-Methoxy-5'-methyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for 2 2 Methoxy 5 Methylphenyl Phenol and Its Functionalized Derivatives

Approaches to the Direct Synthesis of 2-(2-Methoxy-5-methylphenyl)phenol

A plausible theoretical approach involves a Suzuki or Stille coupling reaction. For instance, a Suzuki coupling would likely involve the reaction of a boronic acid derivative of one of the phenyl rings with a halide derivative of the other, catalyzed by a palladium complex.

Hypothetical Suzuki Coupling Route:

Reactant AReactant BCatalystProduct
(2-Methoxy-5-methylphenyl)boronic acid2-BromophenolPd(PPh₃)₄This compound
2-Methoxyphenylboronic acid2-Bromo-4-methylphenolPd(OAc)₂ with a suitable phosphine (B1218219) ligandThis compound

This table represents a hypothetical synthetic strategy based on established chemical principles for biphenyl (B1667301) synthesis, as direct synthesis data for the target compound is not available.

Synthesis of Derivatives Incorporating the 2-(2-Methoxy-5-methylphenyl) Moiety

The this compound core structure serves as a versatile scaffold for creating a variety of functionalized derivatives with potentially unique chemical and physical properties. The following sections detail the synthetic pathways to several key classes of these derivatives.

Synthetic Pathways to 2-(2-Methoxy-5-methylphenyl)-2H-benzotriazole

The synthesis of benzotriazole (B28993) derivatives is of significant interest due to their utility as UV absorbers and in other industrial applications. The attachment of the bulky 2-(2-Methoxy-5-methylphenyl) group to a benzotriazole ring is a multi-step process.

Information regarding specific methylation-based reaction schemes for the synthesis of 2-(2-Methoxy-5-methylphenyl)-2H-benzotriazole is not detailed in the available search results. Generally, such syntheses might involve the methylation of a precursor molecule where the biphenyl moiety is already attached to the benzotriazole ring, or the methylation of one of the biphenyl precursors prior to the coupling reaction.

The synthesis would logically begin with the preparation of the parent this compound. This biphenol would then be subjected to a reaction sequence to introduce the benzotriazole moiety. A common method for synthesizing such phenol-derived benzotriazoles involves the coupling of the phenol (B47542) with a suitable o-nitroaniline derivative, followed by reduction of the nitro group and subsequent diazotization and cyclization.

General Precursor and Reaction Steps:

StepPrecursor 1Precursor 2Reaction TypeIntermediate/Product
1This compoundo-Nitroaniline derivativeNucleophilic Aromatic SubstitutionN-(2-(2-Methoxy-5-methylphenyl)phenoxy)-o-nitroaniline
2Intermediate from Step 1Reducing Agent (e.g., H₂/Pd-C)Nitro Group ReductionN-(2-(2-Methoxy-5-methylphenyl)phenoxy)-o-phenylenediamine
3Intermediate from Step 2Nitrous Acid (NaNO₂/HCl)Diazotization and Cyclization2-(2-Methoxy-5-methylphenyl)-2H-benzotriazole

This table outlines a generalized pathway, as specific details for this exact derivative are not publicly documented.

Synthesis of Aminoalkyl-Phenol Derivatives Containing the 2-(2-Methoxy-5-methylphenyl) Group

The introduction of an aminoalkyl group to the this compound structure can be achieved through various synthetic routes, most notably the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on the phenolic ring.

A typical Mannich reaction would involve reacting the parent phenol with formaldehyde (B43269) and a secondary amine (e.g., dimethylamine, piperidine) to introduce an aminomethyl group onto the aromatic ring, ortho or para to the hydroxyl group.

Example of a Mannich Reaction:

Phenolic SubstrateReagentsProduct
This compoundFormaldehyde, DimethylamineA dimethylaminomethyl derivative of this compound

The exact position of the aminoalkylation would depend on the reaction conditions and the directing effects of the existing substituents on the phenolic ring.

Synthesis of Furan-3-carboxylic Acid Derivatives Bearing the 2-(2-Methoxy-5-methylphenyl) Moiety

The synthesis of furan-3-carboxylic acid derivatives incorporating the bulky biphenyl moiety would require a multi-step approach, likely involving the construction of the furan (B31954) ring from acyclic precursors that already contain the 2-(2-Methoxy-5-methylphenyl) group.

One potential strategy is the Paal-Knorr furan synthesis, which involves the cyclization of a 1,4-dicarbonyl compound. The challenge lies in the initial synthesis of a suitably substituted 1,4-dicarbonyl precursor that bears the 2-(2-Methoxy-5-methylphenyl) group.

Another approach could be a Fiesselmann furan synthesis, which utilizes β-keto esters and α-halo ketones or aldehydes. The 2-(2-Methoxy-5-methylphenyl) group could be incorporated into either of these starting materials. The subsequent cyclization would then form the desired furan ring system.

Due to the complexity and the lack of specific literature for this derivative, a detailed, validated synthetic pathway cannot be provided at this time. The development of such a synthesis would require significant research and optimization.

Chemical Transformations and Derivatization Reactions of the Core Structure

The chemical reactivity of this compound, also known as 5-methylguaiacol, is dictated by its three key structural components: the phenolic hydroxyl group, the methoxy (B1213986) group, and the aromatic ring. These functionalities allow for a variety of chemical transformations and derivatization reactions, enabling the synthesis of a wide range of functionalized derivatives. The presence of both an electron-donating hydroxyl group and a methoxy group activates the aromatic ring towards electrophilic substitution, while these groups themselves can undergo specific reactions.

Reactions Involving the Phenolic Hydroxyl Group

The acidic proton of the phenolic hydroxyl group and the nucleophilicity of the corresponding phenoxide ion are central to its reactivity. Key transformations include etherification and acylation.

O-Alkylation (Williamson Ether Synthesis):

The hydroxyl group can be readily converted to an ether through the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This S\textsubscript{N}2 reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide or another suitable electrophile. masterorganicchemistry.com For instance, treatment of this compound with a base like sodium hydride (NaH) or potassium carbonate (K2CO3) followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide) would yield the corresponding O-alkylated derivative. This method is highly versatile for introducing a variety of alkyl chains to the phenolic oxygen.

The general reaction is as follows:

Williamson Ether Synthesis

Reaction of this compound with an alkyl halide in the presence of a base.

Chloroacetylation:

The hydroxyl group can also be functionalized through chloroacetylation. This reaction typically involves treating the phenol with chloroacetyl chloride in the presence of a base. The resulting O-chloroacetyl derivative can serve as a versatile intermediate for further modifications, for example, by nucleophilic substitution of the chlorine atom. This approach is valuable for synthesizing more complex esters and other derivatives.

Reactions Involving the Methoxy Group

Demethylation:

The cleavage of the methyl ether to reveal a second hydroxyl group, converting the guaiacol (B22219) derivative into a catechol derivative, is a significant transformation. This demethylation can be achieved using various reagents, often under harsh conditions. orgsyn.org

Common demethylating agents include strong protic acids like hydrobromic acid (HBr) and Lewis acids such as boron tribromide (BBr3). orgsyn.orgchem-station.com Boron tribromide is a particularly effective reagent for cleaving aryl methyl ethers and typically proceeds by complexation of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. orgsyn.orgchem-station.com

Demethylation Reaction

Demethylation of this compound to the corresponding catechol.

Reactions Involving the Aromatic Ring

The electron-donating hydroxyl and methoxy groups activate the benzene (B151609) ring, making it susceptible to electrophilic aromatic substitution reactions. The directing effects of these groups (ortho and para to the hydroxyl and methoxy groups) will influence the position of substitution.

Nitration:

Nitration of the aromatic ring can be achieved using nitrating agents such as nitric acid (HNO3), often in the presence of a strong acid catalyst like sulfuric acid (H2SO4). organic-chemistry.org The nitro group is a versatile functional group that can be further reduced to an amino group, allowing for the introduction of nitrogen-containing functionalities. Given the directing effects of the existing substituents, nitration is expected to occur at positions ortho or para to the activating groups.

Formylation:

The introduction of a formyl group (-CHO) onto the aromatic ring can be accomplished through various named reactions.

Reimer-Tiemann Reaction: This reaction involves treating the phenol with chloroform (B151607) (CHCl3) in a basic solution. byjus.comsciencemadness.org It typically results in ortho-formylation of the phenolic ring.

Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to formylate electron-rich aromatic rings. wikipedia.orgorganic-chemistry.org

Duff Reaction: This formylation method employs hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid.

Mannich Reaction:

The Mannich reaction is a three-component condensation that can introduce an aminomethyl group onto the aromatic ring. wikipedia.org This reaction involves the treatment of the phenol with a non-enolizable aldehyde (like formaldehyde) and a primary or secondary amine. organic-chemistry.orgwikipedia.org

Oxidative Coupling:

Phenolic compounds can undergo oxidative coupling reactions to form dimers or polymers. wikipedia.org These reactions can be catalyzed by various metal complexes or enzymes and can lead to the formation of new C-C or C-O bonds between the phenolic units. wikipedia.orgresearchgate.net For this compound, this could result in the formation of biphenol or diphenylether derivatives.

Summary of Chemical Transformations

The following table summarizes the key chemical transformations and derivatization reactions of this compound.

Reaction TypeFunctional Group InvolvedReagents and ConditionsResulting Functionalized Derivative
O-Alkylation Phenolic HydroxylAlkyl halide (e.g., CH3I, C2H5Br), Base (e.g., NaH, K2CO3)O-Alkyl Ether
Chloroacetylation Phenolic HydroxylChloroacetyl chloride, BaseO-Chloroacetyl Ester
Demethylation Methoxy GroupBoron tribromide (BBr3) or Hydrobromic acid (HBr)Catechol Derivative
Nitration Aromatic RingNitric acid (HNO3), Sulfuric acid (H2SO4)Nitroaromatic Derivative
Formylation (Reimer-Tiemann) Aromatic RingChloroform (CHCl3), Base (e.g., NaOH)Hydroxybenzaldehyde Derivative
Formylation (Vilsmeier-Haack) Aromatic RingDMF, POCl3Hydroxybenzaldehyde Derivative
Mannich Reaction Aromatic RingFormaldehyde, Primary/Secondary AmineAminomethylated Phenol
Oxidative Coupling Phenolic Hydroxyl & Aromatic RingOxidizing agent (e.g., metal catalyst, enzyme)Biphenol or Diphenylether Derivative

Advanced Spectroscopic and Structural Elucidation

Single Crystal X-ray Diffraction for Absolute Configuration and Supramolecular Assembly

A thorough search of crystallographic databases and the scientific literature did not yield any publicly available single crystal X-ray diffraction data for 2-(2-Methoxy-5-methylphenyl)phenol. Therefore, a detailed experimental analysis of its molecular geometry, conformation, and the specific intermolecular and intramolecular interactions in the solid state cannot be presented at this time.

Molecular Geometry and Conformation Analysis

Without experimental crystallographic data, the precise bond lengths, bond angles, and dihedral angles that define the three-dimensional shape and preferred conformation of the molecule in the solid state remain undetermined.

Intermolecular and Intramolecular Interactions

Similarly, the specific network of intermolecular forces, such as hydrogen bonding and van der Waals interactions, that govern the packing of molecules in a crystal lattice (supramolecular assembly) cannot be detailed. Theoretical studies suggest the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the methoxy (B1213986) group's oxygen. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides invaluable information about the chemical environment of atomic nuclei, allowing for the detailed mapping of a molecule's carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides distinct signals for each type of proton in the molecule. The aromatic region of the spectrum is complex due to the presence of two substituted phenyl rings. The chemical shifts are influenced by the electronic effects of the hydroxyl, methoxy, and methyl substituents.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons6.70 - 7.20Multiplet7H
Methoxy Protons (-OCH₃)~3.80Singlet3H
Methyl Protons (-CH₃)~2.30Singlet3H
Phenolic Proton (-OH)VariableBroad Singlet1H

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and concentration used for the analysis. The integration values correspond to the number of protons giving rise to the signal.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the aromatic carbons are spread over a wide range, indicative of the different electronic environments created by the substituents.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound nist.gov

Carbon Type Chemical Shift (δ, ppm)
Quaternary Aromatic Carbons (C-O, C-C)140 - 155
Aromatic Carbons (CH)110 - 135
Methoxy Carbon (-OCH₃)~56
Methyl Carbon (-CH₃)~20

Note: The assignments are based on typical chemical shift ranges for substituted aromatic compounds and may require more advanced 2D NMR techniques for unambiguous assignment.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Confirmation and Fragmentation Pathways

High-resolution mass spectrometry is a powerful tool for confirming the elemental composition of a molecule and for elucidating its fragmentation patterns upon ionization.

For this compound (C₈H₁₀O₂), the expected exact mass can be calculated with high precision. HR-MS analysis would confirm this molecular formula by providing a measured mass that is very close to the theoretical value. researchgate.netnih.gov

The fragmentation of the molecular ion in the mass spectrometer can provide structural information. Common fragmentation pathways for this type of compound would likely involve:

Loss of a methyl radical (•CH₃) from the methoxy group, leading to a prominent fragment ion.

Loss of a formyl radical (•CHO) or carbon monoxide (CO).

Cleavage of the bond between the two phenyl rings , resulting in fragment ions corresponding to each ring.

The mass spectrum of 2-(2-Methoxy-5-methylphenol) shows a base peak at m/z 123 and a significant peak for the molecular ion at m/z 138. researchgate.net This suggests that the loss of a methyl group is a very favorable fragmentation pathway.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical tool used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting IR spectrum provides a unique "molecular fingerprint" based on the vibrational modes of the chemical bonds. For this compound, the IR spectrum is characterized by distinct absorption bands corresponding to its hydroxyl, methoxy, methyl, and aromatic functionalities.

A detailed examination of the IR spectrum of this compound would reveal characteristic absorption peaks. While a specific, publicly available, and detailed spectral analysis with peak assignments for this exact compound is not readily found in broad scientific databases, the expected vibrational frequencies can be inferred from the analysis of structurally similar compounds. For instance, data from related methoxyphenols and methyl-substituted biphenyls allow for a reliable prediction of the key spectral features.

The analysis would typically involve identifying the following significant vibrational modes:

O-H Stretching: A broad and prominent absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group. The broadness of this peak is indicative of intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of small peaks in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching from the methyl (-CH₃) and methoxy (-OCH₃) groups would be observed in the 2850-3000 cm⁻¹ range.

Aromatic C=C Stretching: The presence of the two phenyl rings gives rise to several absorption bands in the 1450-1600 cm⁻¹ region, corresponding to the C=C bond stretching vibrations within the aromatic rings.

C-O Stretching: The spectrum would show strong C-O stretching vibrations. The aryl ether linkage (Ar-O-CH₃) is expected to produce a strong, sharp peak around 1250 cm⁻¹, while the phenolic C-O bond would absorb in the 1200-1000 cm⁻¹ region.

Out-of-Plane Bending: The substitution pattern on the aromatic rings can be inferred from the C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ region of the spectrum.

These expected absorptions provide a foundational understanding of the compound's structural arrangement.

Detailed Research Findings

While specific research articles detailing the comprehensive IR spectral analysis of this compound are not prominently available, studies on related compounds provide valuable comparative data. For example, the analysis of guaiacol (B22219) (2-methoxyphenol) and its derivatives confirms the characteristic vibrational frequencies for the methoxy and phenolic functionalities. Similarly, research on substituted biphenyls aids in assigning the vibrations associated with the biphenyl (B1667301) core structure.

The interpretation of the IR spectrum of this compound would rely on correlating the observed absorption bands with the known vibrational frequencies of its constituent functional groups, as established through extensive research on analogous molecules.

Interactive Data Table of Expected Vibrational Frequencies

The following table summarizes the expected characteristic infrared absorption frequencies for the main functional groups present in this compound, based on established spectroscopic data for similar compounds.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Phenolic Hydroxyl (-OH)O-H Stretch3200 - 3600Strong, Broad
Aromatic C-HC-H Stretch3000 - 3100Medium to Weak
Methyl (-CH₃)C-H Stretch (asymmetric)~2960Medium
Methoxy (-OCH₃)C-H Stretch (asymmetric)~2940Medium
Methyl (-CH₃)C-H Stretch (symmetric)~2870Medium
Methoxy (-OCH₃)C-H Stretch (symmetric)~2830Medium
Aromatic C=CC=C Ring Stretch1450 - 1600Medium to Strong
Methoxy (-OCH₃)C-O Stretch (asymmetric)1240 - 1260Strong
Phenolic C-OC-O Stretch1180 - 1220Strong
Aromatic C-HC-H Out-of-Plane Bend650 - 900Strong

This table provides a predictive framework for the analysis of the experimental IR spectrum of this compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

While specific experimental or computational studies on 2-(2-Methoxy-5-methylphenyl)phenol are not extensively documented in current literature, its electronic structure and reactivity can be reliably predicted using established quantum chemical methods. Density Functional Theory (DFT) is a powerful tool for this purpose, commonly employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. tandfonline.com

Such calculations would provide a detailed picture of the molecule's electronic landscape. Key parameters that can be determined include:

Optimized Geometry: The calculations would reveal the most stable three-dimensional arrangement of the atoms, including critical bond lengths, bond angles, and the dihedral (twist) angle between the two phenyl rings. This dihedral angle is crucial as it influences the extent of π-conjugation across the molecule.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. tandfonline.com

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For this molecule, negative potential would be expected around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, indicating sites prone to electrophilic attack, while the hydrogen of the hydroxyl group would be a site of positive potential. tandfonline.comnih.gov These maps are valuable for predicting how the molecule will interact with biological receptors or other reactants. nih.gov

Studies on structurally related substituted biphenyls and phenols confirm that DFT methods are highly effective in predicting these properties and correlating them with experimental observations like vibrational spectra (IR and Raman) and NMR chemical shifts. tandfonline.comnih.gov

Molecular Conformation and Dynamics Simulations

The conformational flexibility of this compound is dominated by the rotation around the single bond connecting the two phenyl rings. Molecular Dynamics (MD) simulations can provide insight into this dynamic behavior, which is often challenging to capture with static calculations alone.

MD simulations model the movement of atoms and molecules over time, governed by a force field. nih.gov For a molecule like this compound, an MD simulation would reveal:

Conformational Landscape: The simulation would explore the range of accessible dihedral angles between the phenyl rings at a given temperature, showing the probability of finding the molecule in different conformations. Steric hindrance between the ortho-substituents (the hydroxyl group on one ring and the methoxy group on the other) will likely create a significant energy barrier to free rotation, favoring a twisted, non-planar conformation.

Solvent Effects: Running simulations in different solvent environments can show how molecular interactions with the solvent affect its conformational preferences.

Internal Motions: Beyond ring rotation, simulations can model the vibrations and rotations of the methoxy and methyl groups.

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. They are widely used in cheminformatics and computational drug discovery to predict the physicochemical properties and potential biological activity of compounds. For this compound (PubChem CID: 13903106), several key descriptors have been computationally predicted.

The TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. The calculated TPSA for this compound is 29.5 Ų, a value suggesting good membrane permeability.

The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a lipid-like environment versus an aqueous one. The XLogP3, a computationally predicted value, for this molecule is 4.1. This relatively high value indicates that the compound is significantly more soluble in lipids than in water, suggesting it may readily cross cell membranes.

These counts are fundamental to predicting how a molecule will interact with biological targets.

Hydrogen Bond Donor Count: The molecule has 1 hydrogen bond donor, which is the hydroxyl (-OH) group.

Hydrogen Bond Acceptor Count: The molecule has 2 hydrogen bond acceptors: the oxygen atom of the hydroxyl group and the oxygen atom of the methoxy group.

The number of rotatable bonds influences a molecule's conformational flexibility. For this compound, there are 2 rotatable bonds, one being the critical C-C bond between the two aromatic rings and the other being the C-O bond of the methoxy group.

Table of Predicted Molecular Descriptors Below is an interactive table summarizing the key computed molecular descriptors for this compound.

DescriptorValueSignificance
Formula C₁₄H₁₄O₂Molecular composition
Molecular Weight 214.26 g/mol Mass of one mole
TPSA 29.5 ŲPredicts transport properties
XLogP3 4.1Measures lipophilicity
H-Bond Donors 1Potential for H-bond donation
H-Bond Acceptors 2Potential for H-bond acceptance
Rotatable Bonds 2Index of conformational flexibility

Dihedral Angle Analysis and Conformational Stability

Potential energy surface (PES) scans are a common computational method used to explore conformational stability. wikipedia.org A PES scan involves systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the energy at each step while allowing the rest of the molecule's geometry to relax. wikipedia.org The resulting plot of energy versus the dihedral angle reveals the low-energy conformations (energy minima) and the energy barriers to rotation (energy maxima). ic.ac.ukyoutube.com

For a molecule like this compound, two key dihedral angles would be of primary interest:

The dihedral angle defining the rotation around the C-C bond connecting the two phenyl rings. This would show the twist between the two aromatic rings.

The dihedral angles associated with the rotation of the methoxy and hydroxyl substituents relative to their respective phenyl rings.

A study on the related compound 2-methoxy-5-nitrophenol (B41512) provides an example of the type of data generated from such an analysis. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, were calculated using methods like Hartree-Fock (HF) and Density Functional Theory (B3LYP) with a 6-31G(d,p) basis set. rsc.org

The following table presents a selection of the kind of theoretical data that can be obtained from such calculations for a substituted phenol (B47542), in this case, 2-methoxy-5-nitrophenol. rsc.org It is important to reiterate that this data is for a related, but different, molecule and serves an illustrative purpose.

Table 1: Illustrative Optimized Geometric Parameters for a Substituted Phenol (2-methoxy-5-nitrophenol) Calculated by HF and B3LYP Methods with 6-31G(d,p) Basis Set. rsc.org

ParameterHFB3LYP
Bond Lengths (Å)
C1-C21.41521.3963
C1-O101.37521.3652
C2-O121.38721.3666
Bond Angles (°)
C2-C1-C6119.3388120.1954
C1-C2-C3120.8663120.5607
Dihedral Angles (°)
C6-C1-C2-C30.0051-0.0003
C2-C1-O10-H11-0.0079-0.0006
O12-C2-C3-C4-179.998180.0
Data sourced from a study on 2-methoxy-5-nitrophenol and is presented for illustrative purposes only.

The potential energy surface scan for the rotation of the hydroxyl and methoxy groups in compounds like 2-methoxy-5-nitrophenol and 2-methoxy-4-methylphenol (B1669609) reveals the most stable orientations of these groups relative to the phenyl ring. rsc.org For this compound, similar scans would be necessary to determine the preferred conformations and the energy barriers between them. The interplay of intramolecular hydrogen bonding, steric effects from the methyl group, and electronic interactions of the methoxy group would all influence the conformational landscape of the molecule.

Research Applications in Advanced Materials and Catalysis

Design and Application as Ligands in Coordination Chemistry

There is a significant lack of specific research on the role of 2-(2-Methoxy-5-methylphenyl)phenol as a ligand in coordination chemistry. General principles of coordination chemistry suggest that the phenolic hydroxyl group and the methoxy (B1213986) group could potentially act as coordination sites. However, without dedicated studies, any discussion on its specific applications remains speculative.

Development of Orthometallated Metal Complexes

The formation of orthometallated complexes, particularly with transition metals like palladium, is a well-established area for biaryl compounds. rsc.orgsoton.ac.ukyork.ac.uk This process typically involves the activation of a C-H bond on one of the aryl rings, leading to the formation of a stable metal-carbon bond. For this compound, orthometallation would likely occur on the phenyl ring bearing the hydroxyl group, directed by the phenol (B47542) oxygen. However, specific examples of orthometallated complexes involving this exact ligand are not documented in the available literature. Research on related pyrimidine-functionalized N-heterocyclic carbene ligands with palladium has shown the formation of various methylpalladium(II) complexes, which are synthesized through transmetalation reactions. nih.govbeilstein-journals.org

Chelation Properties and Metal-Ligand Interactions

The potential for this compound to act as a chelating ligand, where both the phenolic oxygen and the methoxy oxygen bind to a single metal center, is a key area for investigation. The stability and nature of the resulting chelate ring would be crucial for its subsequent application in catalysis. The interaction between the metal and the ligand is influenced by factors such as the electronic properties of the substituents and the steric hindrance around the coordination sites. Studies on mixed ligand complexes containing related structures like (2-Hydroxy-4-methoxyphenyl)(phenyl)methanone and 2-aminophenol (B121084) have demonstrated the formation of stable complexes with various transition metals. ijese.org However, detailed studies on the chelation properties and specific metal-ligand interactions of this compound are currently absent from the scientific record.

Role in Asymmetric Catalysis and Chiral Ligand Design

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. researchgate.net Axially chiral biaryl compounds are a privileged class of ligands for inducing enantioselectivity in a wide range of chemical transformations. chemrxiv.orgnih.govnih.govrice.edu While there is extensive research on the synthesis and application of chiral biaryl ligands, nih.gov including those based on biphenyldiols, chemrxiv.org there is no specific mention of this compound being utilized for this purpose. The synthesis of chiral versions of this molecule and their subsequent application in asymmetric catalysis represents a significant, yet unexplored, research avenue. The general importance of chiral biaryls in creating enantiopure products highlights the potential value that derivatives of this compound could offer. nih.govrice.edu

Utility in the Synthesis of Complex Organic Architectures

Biaryl phenols are valuable precursors in the synthesis of more complex organic molecules. rsc.org They can undergo various transformations, such as cross-coupling reactions, to build larger molecular frameworks. nih.gov While the synthesis of related biaryl compounds through methods like Suzuki-Miyaura coupling is well-documented, researchgate.netbcrec.id the specific use of this compound as a building block in the synthesis of complex architectures is not detailed in the available literature. The reactivity of the phenolic hydroxyl group and the potential for further functionalization of the aromatic rings suggest its utility in this area, but concrete examples are lacking.

Future Directions in Synthetic and Mechanistic Research

The current state of knowledge surrounding this compound points towards numerous opportunities for future research. Key areas that warrant investigation include:

Synthesis and Characterization: Development of efficient and scalable synthetic routes to this compound and its derivatives.

Coordination Chemistry: A systematic study of its coordination behavior with a variety of transition metals to understand its properties as a ligand. This would involve the synthesis and full characterization of its metal complexes.

Catalytic Applications: Exploration of the catalytic activity of its metal complexes in various organic transformations, such as cross-coupling reactions.

Asymmetric Catalysis: The design and synthesis of chiral analogues of this compound and their application as ligands in asymmetric catalysis to produce enantiomerically enriched compounds.

Mechanistic Studies: Detailed mechanistic investigations of its coordination and catalytic processes to provide a rational basis for the future design of more efficient catalysts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.